

Spectroscopic Profile of 2-Aminobiphenyl: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminobiphenyl

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This technical guide provides an in-depth overview of the spectroscopic data for **2-aminobiphenyl**, a key chemical intermediate. The document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables. Detailed experimental protocols for acquiring this data are also provided, along with a visual representation of the general spectroscopic analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the ^1H and ^{13}C NMR spectral data for **2-aminobiphenyl**.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **2-aminobiphenyl** provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ^1H NMR Chemical Shifts and Assignments for **2-Aminobiphenyl**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.43	m	2H	Aromatic CH
~7.33	m	2H	Aromatic CH
~7.14	m	1H	Aromatic CH
~7.12	m	2H	Aromatic CH
~6.81	m	1H	Aromatic CH
~6.74	m	1H	Aromatic CH
~3.71	s	2H	-NH ₂

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the **2-aminobiphenyl** molecule.

Table 2: ¹³C NMR Chemical Shifts for **2-Aminobiphenyl**

Chemical Shift (δ) ppm	Assignment
144.3	C-NH ₂
138.8	Quaternary C
131.2	Aromatic CH
129.2	Aromatic CH
128.9	Aromatic CH
128.8	Aromatic CH
127.8	Quaternary C
118.8	Aromatic CH
116.1	Aromatic CH

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for **2-Aminobiphenyl**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3440 / 3360	Strong	N-H stretching (asymmetric and symmetric)
3061 / 3071	Strong	Aromatic C-H stretching
1620	Strong	N-H bending (scissoring)
1580	Medium	C=C aromatic ring stretching
1480	Strong	C=C aromatic ring stretching
1283	Weak	C-N stretching
740	Strong	C-H out-of-plane bending (ortho-disubstituted)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for **2-Aminobiphenyl**

m/z	Relative Intensity (%)	Assignment
169	100	[M] ⁺ (Molecular Ion)
168	53.6	[M-H] ⁺
167	24.4	[M-2H] ⁺
141	3.8	[M-H ₂ CN] ⁺
115	9.2	[C ₉ H ₇] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-aminobiphenyl** in about 0.7 mL of deuterated chloroform (CDCl_3). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: The data presented was acquired on a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data using Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak (CHCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans is typically required due to the low natural abundance of ^{13}C .
 - Reference the spectrum to the solvent peak (CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of finely ground **2-aminobiphenyl** with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
 - ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The spectrum is typically recorded over the range of 4000-400 cm^{-1} .
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

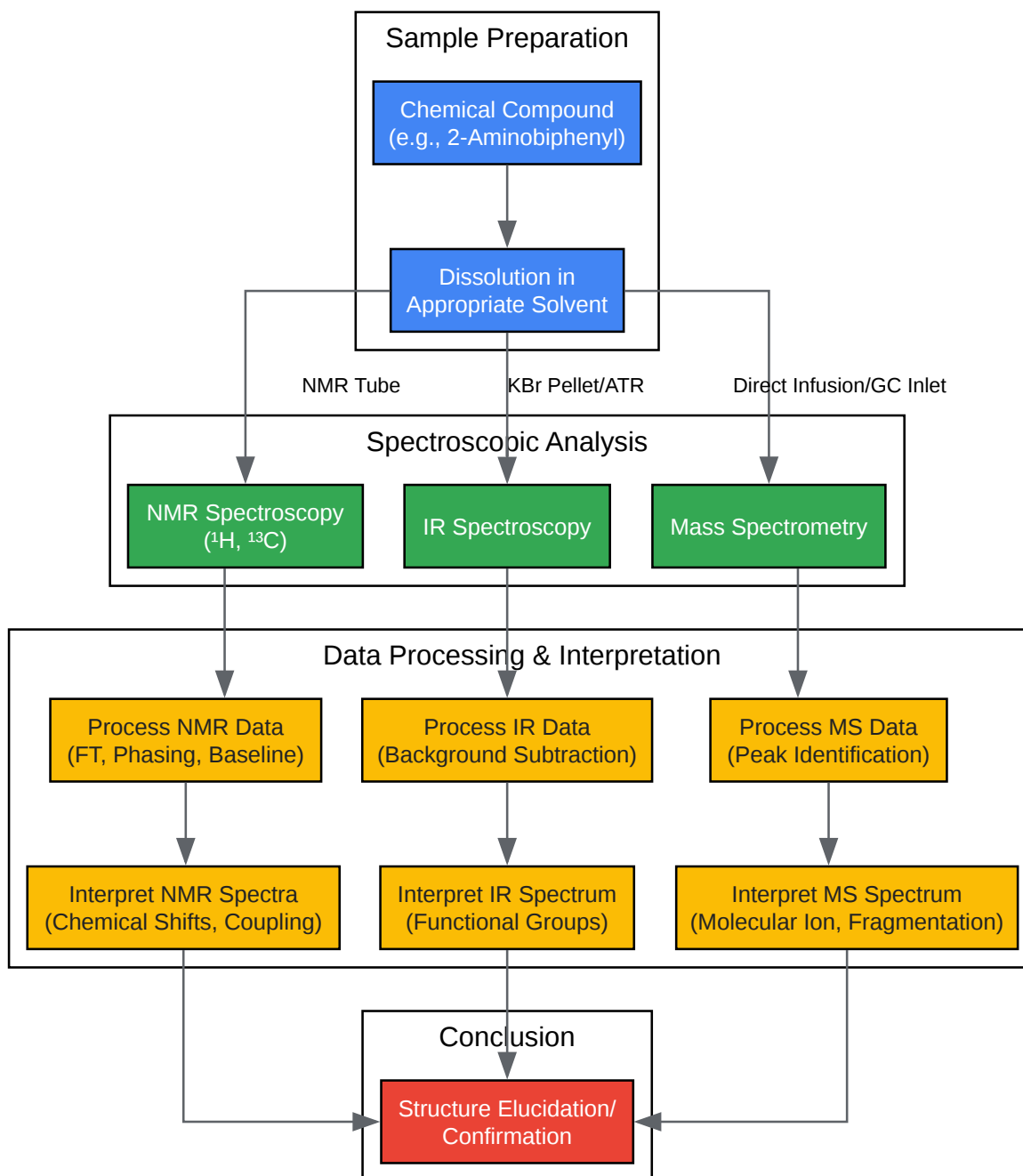
Mass Spectrometry

- Sample Preparation: Dissolve a small amount of **2-aminobiphenyl** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for this type of analysis.[\[2\]](#)
- Data Acquisition:
 - Introduce the sample into the ion source (e.g., via direct infusion or through a gas chromatograph).
 - The molecules are ionized by a beam of high-energy electrons (typically 70 eV).
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.
 - A mass spectrum is generated, plotting ion intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

General Spectroscopic Analysis Workflow



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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

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References

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